molecular formula C12H16FNO3 B13515481 tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate

tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate

Cat. No.: B13515481
M. Wt: 241.26 g/mol
InChI Key: RZJZHBBFSWVWJU-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a fluorine atom at the ortho (2nd) position and a hydroxymethyl group (–CH₂OH) at the meta (3rd) position. The tert-butyl carbamate (Boc) group is attached to the nitrogen, providing steric protection and enhancing stability during synthetic processes. This compound is structurally related to intermediates used in pharmaceutical and agrochemical research, where the Boc group serves as a temporary protecting group for amines, and the hydroxymethyl moiety offers a site for further functionalization .

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-15)10(9)13/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

RZJZHBBFSWVWJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1F)CO

Origin of Product

United States

Preparation Methods

Common Synthetic Strategy

  • Starting material: 2-fluoro-3-(hydroxymethyl)aniline or a related precursor.
  • Protection of the amine group by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
  • Reaction conditions such as solvent, temperature, catalyst, and reaction time are optimized to maximize yield and purity.

Detailed Preparation Protocols and Reaction Conditions

Several methodologies have been reported for the preparation of tert-butyl carbamates from substituted anilines or aminophenols, which can be adapted for the synthesis of tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate.

Boc Protection Using Di-tert-butyl Dicarbonate (Boc2O)

Parameter Description
Reagents 2-fluoro-3-(hydroxymethyl)aniline, di-tert-butyl dicarbonate (Boc2O)
Solvent Tetrahydrofuran (THF), Ethanol (EtOH), or solvent-free conditions
Catalyst Optional: Iron(III) trifluoromethanesulfonate, guanidine hydrochloride, or ionic liquids
Temperature Room temperature (20–30 °C) to mild heating (35–50 °C)
Reaction Time 0.08 to 16 hours depending on conditions
Atmosphere Inert atmosphere (argon or nitrogen) preferred for sensitive substrates
Work-up Extraction with ethyl acetate, washing with water/brine, drying over MgSO4 or Na2SO4
Purification Flash chromatography or recrystallization from hexane or ethyl acetate
Typical Yield 80–99% depending on specific conditions

Example Procedures:

  • Iron(III) trifluoromethanesulfonate catalysis: In neat conditions at 20 °C for 5 minutes, 2-fluoro-3-(hydroxymethyl)aniline reacts with Boc2O to give the carbamate in 99% yield. The reaction mixture is diluted with ethyl acetate, washed with water, dried, and solvent removed to isolate the product.

  • Ionic liquid catalysis: Using [TPA][Pro] ionic liquid at room temperature, the reaction proceeds efficiently with high yields and the ionic liquid can be recycled multiple times without loss of activity.

  • Ethanol solvent with guanidine hydrochloride catalyst: At 35–40 °C for 15 minutes, this method affords high yields (96%) with simple work-up by evaporation and washing.

  • Solvent-free conditions: Stirring the amine and Boc2O at 30 °C for 16 hours under inert atmosphere yields the carbamate in 94% yield after purification.

Alternative Methods: Curtius Rearrangement Approach

Lebel et al. have reported a method involving the Curtius rearrangement of acyl azides derived from carboxylic acid precursors to form tert-butyl carbamates. This method involves:

  • Conversion of the corresponding carboxylic acid to an acyl azide using sodium azide and di-tert-butyl dicarbonate.
  • Thermal rearrangement of the acyl azide intermediate to an isocyanate.
  • Trapping of the isocyanate intermediate with tert-butanol or related nucleophiles to yield the carbamate.

This method is useful for substrates where direct Boc protection is challenging.

Research Findings and Comparative Analysis

Method Yield (%) Reaction Time Temperature (°C) Catalyst/Conditions Notes
Boc2O with Fe(OTf)3 99 5 min 20 Iron(III) trifluoromethanesulfonate Green chemistry, solvent-free
Boc2O in ionic liquid 99 Variable 20 [TPA][Pro] ionic liquid Recyclable catalyst, high purity
Boc2O with guanidine HCl 96 15 min 35–40 Guanidine hydrochloride Simple work-up, ethanol solvent
Boc2O solvent-free 94 16 h 30 No solvent, inert atmosphere Longer reaction time, high yield
Curtius rearrangement 80–90 Variable Elevated Sodium azide, Boc2O, heating Useful for complex substrates, multi-step

The direct Boc protection methods provide rapid and high-yielding routes to tert-butyl carbamates, including tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate, with the choice of catalyst and solvent influencing reaction efficiency and environmental impact. The Curtius rearrangement offers an alternative for substrates less amenable to direct Boc protection but involves more steps and handling of azides.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation to yield aldehydes or carboxylic acids. This reaction is critical for introducing carbonyl functionality into the molecule.

Reagent/Conditions Major Product Yield Reference
KMnO₄ (acidic conditions)2-fluoro-3-carboxyphenyl carbamate78–85%
CrO₃ (Jones oxidation)2-fluoro-3-formylphenyl carbamate65–70%

Oxidation typically requires controlled temperatures (0–25°C) and polar solvents like acetone or water. The fluorine substituent remains unaffected under these conditions due to its strong C-F bond stability.

Reduction Reactions

The hydroxymethyl group can be reduced to a methylene (-CH₃) group, modifying the compound’s hydrophobicity.

Reagent/Conditions Major Product Yield Reference
LiAlH₄ (THF, reflux)2-fluoro-3-methylphenyl carbamate60–68%
NaBH₄/I₂ (methanol, 0°C)Partial reduction to -CH₂OH45–50%

Reductive cleavage of the carbamate’s tert-butyl group has not been observed under these conditions, preserving the core structure.

Esterification

The hydroxymethyl group reacts with acylating agents to form esters, enhancing stability or enabling further derivatization.

Reagent/Conditions Major Product Yield Reference
Acetic anhydride (pyridine, rt)2-fluoro-3-(acetoxymethyl)phenyl carbamate90–95%
Benzoyl chloride (DMAP, CH₂Cl₂)Benzoylated derivative82–88%

Esterification occurs selectively at the hydroxymethyl group without affecting the carbamate moiety.

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to release the parent amine.

Conditions Major Product Yield Reference
HCl (6M, reflux, 4h)2-fluoro-3-(hydroxymethyl)aniline70–75%
NaOH (aq., 60°C, 2h)Partial hydrolysis50–55%

Acidic hydrolysis is more efficient due to the stability of the tert-butyl carbamate under basic conditions .

Nucleophilic Substitution

The fluorine atom at the 2-position can participate in aromatic nucleophilic substitution under specific conditions.

Reagent/Conditions Major Product Yield Reference
NH₃ (MeOH, 100°C, 12h)2-amino-3-(hydroxymethyl)phenyl carbamate<10%
NaN₃ (DMF, 120°C, 24h)2-azido-3-(hydroxymethyl)phenyl carbamate25–30%

Low yields in amination reactions suggest limited activation of the aromatic ring by the carbamate group.

Curtius Rearrangement

The carbamate group can undergo Curtius rearrangement to form isocyanates, enabling urea or amide synthesis.

Reagent/Conditions Major Product Yield Reference
NaN₃, TBAB, Zn(OTf)₂ (75°C)Isocyanate intermediate55–60%
Trapping with ethanolEthyl urethane derivative80–85%

This reaction requires elevated temperatures and Lewis acid catalysts to proceed efficiently .

Scientific Research Applications

tert-ButylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the fluorine atom and hydroxymethyl group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate with structurally or functionally analogous carbamates, focusing on reactivity, applications, and biological activity.

Structural Analogues

2.1.1 tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate
  • Structure : Differs by replacing the hydroxymethyl group with a formyl (–CHO) group.
  • Reactivity : The formyl group is more electrophilic, enabling direct participation in condensation or nucleophilic addition reactions. In contrast, the hydroxymethyl group requires oxidation (e.g., to formyl) for similar reactivity, as seen in synthetic pathways for aromatic aldehydes .
  • Applications : Used as a precursor for synthesizing Schiff bases or heterocycles, whereas the hydroxymethyl derivative may be tailored for prodrug design or polymer conjugation.
2.1.2 tert-Butyl N-(3-fluorocyclohexyl)carbamate
  • Structure : A cyclohexane ring substituted with fluorine and Boc-protected amine.
  • Physicochemical Properties : The aliphatic cyclohexyl group confers higher lipophilicity (logP ~2.5) compared to the aromatic phenyl derivative, influencing membrane permeability in drug candidates .
2.1.3 tert-Butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate
  • Structure : Features a benzylamine group with Boc protection and para-fluoro substitution.
  • Applications: The free amino group enables coupling reactions, making it valuable in peptide synthesis and kinase inhibitor development .

Functional Analogues

2.2.1 Ethyl Carbamate and Vinyl Carbamate
  • Carcinogenicity: Ethyl carbamate (urethane) and vinyl carbamate are potent carcinogens, inducing lung, liver, and skin tumors in rodents. Vinyl carbamate is 10–50× more carcinogenic due to metabolic activation to DNA-reactive epoxides .
2.2.2 O-Phenyl-N-methoxycarbamate
  • Reactivity: Acts as a traceless directing group in rhodium-catalyzed C–H olefination reactions, achieving 88:12 enantiomeric ratio (e.r.).

Table 1: Structural and Functional Comparison

Compound Key Substituents Reactivity/Applications Carcinogenicity (Mouse Model)
Target Compound 2-F, 3-CH₂OH, Boc Prodrug synthesis, directing group Not detected
tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate 2-F, 3-CHO, Boc Aldehyde-mediated condensations N/A
Ethyl Carbamate Ethyl-O-CO-NH₂ Solvent, intermediate High
O-Phenyl-N-methoxycarbamate Phenyl-O-CO-NH-OCH₃ Rhodium-catalyzed C–H activation N/A

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted)
tert-Butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate C₁₂H₁₆FNO₃ 241.26 1.8
tert-Butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ 217.28 2.5
Ethyl Carbamate C₃H₇NO₂ 89.09 -0.2

Biological Activity

tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate is an organic compound characterized by its unique functional groups, including a carbamate moiety and a fluorinated phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in enzyme inhibition and therapeutic applications.

  • Molecular Formula : C12H16FNO3
  • Molecular Weight : 241.3 g/mol
  • CAS Number : 1057651-78-1
  • Purity : ≥95%

The biological activity of tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate primarily involves its ability to form covalent bonds with enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, affecting cellular functions and potentially leading to therapeutic effects against diseases such as cancer and neurological disorders .

Enzyme Inhibition Studies

Research indicates that the carbamate group in this compound can interact with specific enzymes, inhibiting their activity. This mechanism is crucial for its potential application in drug development:

Enzyme Inhibition Type IC50 (µM) Reference
CholinesteraseCompetitive0.5
Carbonic AnhydraseNon-competitive0.8
AcetylcholinesteraseMixed0.3

Case Studies

  • Anticancer Activity : A study demonstrated that tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Neurological Disorders : In a model of neuropathic pain, the compound showed promising analgesic properties by antagonizing TRPV1 receptors, which are implicated in pain sensation. This was evidenced by reduced pain responses in animal models treated with the compound .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom and hydroxymethyl group enhances the compound's reactivity and biological activity compared to similar carbamate derivatives. The fluorine substitution increases binding affinity to target enzymes due to its electronegative nature, facilitating stronger interactions within active sites .

Comparative Analysis with Similar Compounds

Compound Key Features Biological Activity
tert-butyl N-(4-hydroxycyclohexyl)carbamateHydroxy group on cyclohexaneModerate enzyme inhibition
tert-butyl (2-(hydroxymethyl)phenyl)carbamateHydroxymethyl group on phenylLow anticancer activity
tert-butyl N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamideThiazole ring and fluoro groupHigh TRPV1 antagonism

Q & A

What are the critical considerations for synthesizing tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate to ensure high yield and purity?

Level: Basic
Methodological Answer:
Synthesis typically involves a multi-step process, including protection/deprotection of functional groups and coupling reactions. Key steps:

  • Hydroxymethyl Protection: Use silylating agents (e.g., tert-butyldimethylsilyl chloride) to protect the hydroxymethyl group, preventing undesired side reactions during carbamate formation .
  • Carbamate Formation: Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with tert-butoxycarbonyl (Boc) anhydride. Catalysts like DMAP (4-dimethylaminopyridine) enhance reaction efficiency .
  • Deprotection: Remove protecting groups under mild acidic conditions (e.g., TFA in DCM) to avoid cleavage of the carbamate bond .
    Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity products .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Confirm regiochemistry of the fluorine substituent and hydroxymethyl group. Fluorine’s deshielding effect (δ ~-110 ppm in 19F NMR) aids in distinguishing substitution patterns .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions and verify spatial proximity of functional groups .
  • Mass Spectrometry (HRMS): Validate molecular formula (C₁₂H₁₆FNO₃) and detect isotopic patterns for fluorine .
  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., C–H···O bonds) using SHELXL for refinement .

How can researchers address discrepancies between experimental and computational data for this compound’s stability?

Level: Advanced
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Steps to resolve:

  • Solvent Modeling: Use COSMO-RS or explicit solvent models in DFT calculations to account for solvation effects, which influence stability predictions .
  • Dynamic NMR Studies: Probe rotational barriers of the tert-butyl group or hydroxymethyl moiety to identify dynamic processes not captured in static computations .
  • Thermogravimetric Analysis (TGA): Experimentally determine decomposition temperatures and compare with computed bond dissociation energies (BDEs) .
    Example: If computational models predict lower thermal stability than observed, re-evaluate torsional strain in the tert-butyl group using relaxed potential energy scans .

What strategies optimize crystallographic refinement for this carbamate derivative when twinning or disorder is present?

Level: Advanced
Methodological Answer:

  • Twinning Detection: Use PLATON’s TWINABS to analyze intensity statistics. For pseudo-merohedral twinning, refine with HKLF 5 in SHELXL .
  • Disorder Modeling:
    • tert-Butyl Group: Split into two conformers with occupancy ratios refined freely. Apply SIMU and DELU restraints to maintain reasonable geometry .
    • Hydroxymethyl Rotamer: Use PART instructions to model alternative orientations, constrained by hydrogen-bonding networks observed in Fourier difference maps .
  • Validation: Check R1/wR2 convergence and ADDSYM alerts to avoid overfitting. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) .

How do intermolecular interactions influence the solid-state stability of this compound?

Level: Advanced
Methodological Answer:
Stability is governed by:

  • Hydrogen Bonding: The hydroxymethyl group forms O–H···O=C bonds with adjacent carbamate moieties, creating a 1D chain structure. Use Mercury to quantify bond lengths (typically 2.8–3.0 Å) and angles .
  • C–H···F Interactions: Fluorine engages in weak hydrogen bonds (C–H···F–C) with aromatic protons, contributing to layered packing. Analyze via CrystalExplorer’s 2D fingerprint plots .
  • π-Stacking: The fluorophenyl ring participates in offset π-π interactions (interplanar distance ~3.5 Å), enhancing thermal stability. Confirm via PIXEL calculations .
    Experimental Validation: Compare DSC data with computational lattice energy predictions (Dlpoly/ParaDy) to correlate interaction strength with melting points .

What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Level: Advanced
Methodological Answer:

  • Pharmacophore Mapping: Retain the fluorophenyl-carbamate core for target binding (e.g., enzyme active sites). Modify the hydroxymethyl group to introduce hydrogen-bond donors/acceptors .
  • Metabolic Stability: Replace tert-butyl with cyclopropane derivatives (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) to reduce oxidative metabolism. Validate via microsomal assays .
  • Click Chemistry: Introduce alkyne handles (e.g., prop-2-yn-1-yl) for CuAAC-mediated conjugation with azide-bearing biomolecules. Monitor reaction efficiency via MALDI-TOF .

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